molecular formula C38H62N10O12 B12366715 H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH

H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH

Cat. No.: B12366715
M. Wt: 851.0 g/mol
InChI Key: SUNCJLJFTXNIMH-MUDRSRMHSA-N
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Description

The compound H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH is a synthetic peptide composed of eight D-amino acids: D-arginine, D-tyrosine, D-threonine, D-valine, D-glutamic acid, D-leucine, D-alanine, and a terminal hydroxyl group. This peptide is notable for its use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first D-amino acid (D-alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next D-amino acid (D-leucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent D-amino acid (D-glutamic acid, D-valine, D-threonine, D-tyrosine, and D-arginine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may utilize batch or continuous flow reactors to further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues (if present).

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling agents like HATU or DIC in the presence of a base.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptides with altered biological activity.

Scientific Research Applications

H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH: has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that modulate various biological processes. The exact pathways and targets depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH: can be compared to other D-amino acid peptides, such as:

    H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH2: Similar structure but with an amide group at the C-terminus.

    H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OMe: Similar structure but with a methoxy group at the C-terminus.

These similar compounds highlight the uniqueness of This compound in terms of its specific sequence and terminal hydroxyl group, which can influence its biological activity and stability.

Properties

Molecular Formula

C38H62N10O12

Molecular Weight

851.0 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m1/s1

InChI Key

SUNCJLJFTXNIMH-MUDRSRMHSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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